molecular formula C25H22FN3O3S B11452580 2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11452580
M. Wt: 463.5 g/mol
InChI Key: JGFQWMYAPQVGTN-UHFFFAOYSA-N
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Description

2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a complex organic compound with a unique structure that combines a fluorobenzyl group, a methoxyphenyl group, and a tetrahydropyrimidoquinoline core. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves multiple steps, typically starting with the preparation of the core tetrahydropyrimidoquinoline structureThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various substitution reactions can occur, particularly at the fluorobenzyl and methoxyphenyl groups, using reagents like halogens or nucleophiles.

    Addition: The compound can participate in addition reactions, especially at the double bonds within the tetrahydropyrimidoquinoline core.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar compounds to 2-[(2-fluorobenzyl)sulfanyl]-5-(3-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione include:

  • 3-ethyl-2-[(2-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 5-(4-chlorophenyl)-2-[(2-fluorobenzyl)sulfanyl]-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(1H,7H)-dione

These compounds share similar structural features but differ in specific substituents, which can lead to variations in their chemical and biological properties .

Properties

Molecular Formula

C25H22FN3O3S

Molecular Weight

463.5 g/mol

IUPAC Name

2-[(2-fluorophenyl)methylsulfanyl]-5-(3-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C25H22FN3O3S/c1-32-16-8-4-7-14(12-16)20-21-18(10-5-11-19(21)30)27-23-22(20)24(31)29-25(28-23)33-13-15-6-2-3-9-17(15)26/h2-4,6-9,12,20H,5,10-11,13H2,1H3,(H2,27,28,29,31)

InChI Key

JGFQWMYAPQVGTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SCC5=CC=CC=C5F

Origin of Product

United States

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